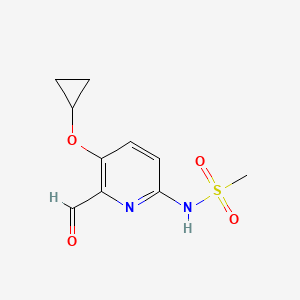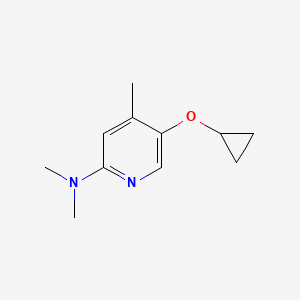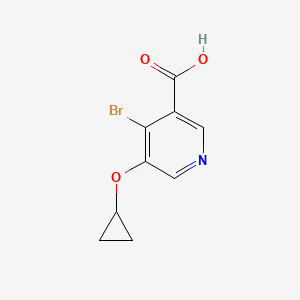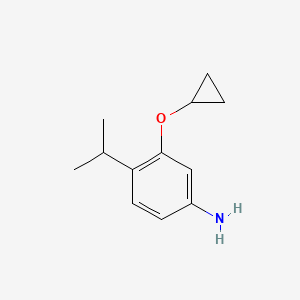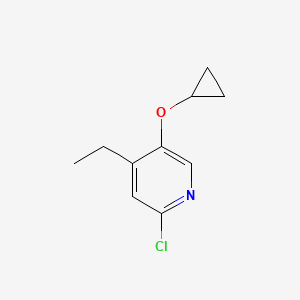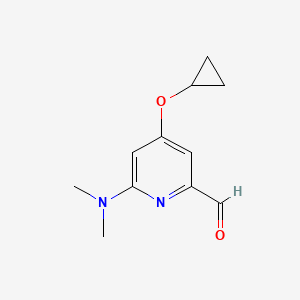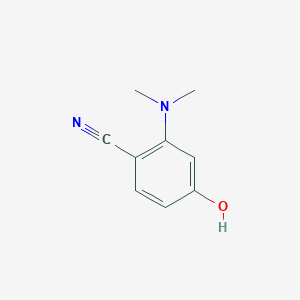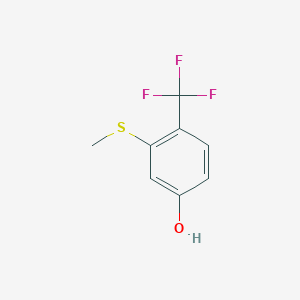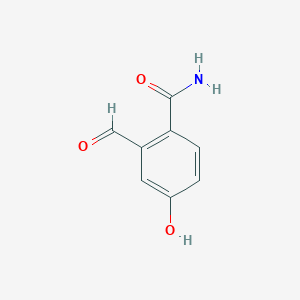
2-Formyl-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-hydroxybenzamide is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzamide, characterized by the presence of a formyl group at the second position and a hydroxyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with formamide under specific conditions. The process can be carried out using different methods, including:
Schotten-Baumann Reaction: This method involves the reaction of 4-hydroxybenzoic acid with formamide in the presence of a base, such as sodium hydroxide, to form the desired product.
Oxalyl Chloride Method: An alternative method involves the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using oxalyl chloride, followed by reaction with formamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 2-Carboxy-4-hydroxybenzamide.
Reduction: 2-Hydroxymethyl-4-hydroxybenzamide.
Substitution: 2-Formyl-4-acyloxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-hydroxybenzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Formyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzamide: Lacks the formyl group, resulting in different chemical reactivity and biological activity.
2-Formylbenzamide: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-Hydroxyhippuric Acid: Contains an additional carboxyl group, leading to different pharmacokinetic properties.
Uniqueness: 2-Formyl-4-hydroxybenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c9-8(12)7-2-1-6(11)3-5(7)4-10/h1-4,11H,(H2,9,12) |
InChI-Schlüssel |
HIXDEOGEIWQTSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



